N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-11-15-16-13(20-11)14-12(17)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIAWLYGZAXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with the preparation of ethyl hydrazinecarbothioamide (thiosemicarbazide), achieved by reacting ethyl hydrazine with thiourea in acidic methanol:
Ethyl substitution is introduced via alkylation of the hydrazine precursor prior to cyclization.
Cyclization to Thiadiazole Ring
Cyclization of ethyl hydrazinecarbothioamide under acidic conditions (conc. HSO, 0–5°C, 2 h) yields 5-ethyl-1,3,4-thiadiazol-2-amine :
Key Parameters :
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Acid Concentration : 95–98% HSO ensures complete cyclization.
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Temperature Control : Exothermic reaction necessitates ice-bath cooling to prevent decomposition.
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Workup : Neutralization with aqueous NH precipitates the amine, which is filtered and recrystallized from ethanol/water (yield: 82–88%).
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Benzoyl Chloride Preparation
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl) under reflux (70°C, 4 h):
Optimization :
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Solvent : Toluene facilitates SOCl reactivity while minimizing side reactions.
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Purification : Distillation under reduced pressure (b.p. 120–125°C/15 mmHg) yields >95% pure acyl chloride.
Amide Bond Formation: Coupling of Fragments
Reaction Conditions
A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) in dry dichloromethane is treated with triethylamine (3.0 eq) to deprotonate the amine. 3,4-Dimethoxybenzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h:
Critical Factors :
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Solvent : Anhydrous CHCl prevents hydrolysis of the acyl chloride.
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Stoichiometry : Excess acyl chloride (1.1 eq) ensures complete amine consumption.
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Workup : Extraction with NaHCO removes residual acid, followed by column chromatography (CHCl:MeOH, 95:5) to isolate the product (yield: 74–79%).
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization Time | 2 h | 88 | 98.5 |
| Acyl Chloride Equiv | 1.1 | 79 | 97.8 |
| Column Eluent | CHCl:MeOH 95:5 | - | 99.1 |
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time for amide coupling but risks thiadiazole ring degradation, limiting yield to 68%.
Solid-Phase Synthesis
Immobilization of the thiadiazol-2-amine on Wang resin enables iterative coupling, though scalability challenges persist due to resin loading efficiency (~60%).
Industrial-Scale Considerations
Cost-Benefit Analysis
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Thionyl Chloride : $12/kg (bulk pricing) vs. Oxalyl chloride ($45/kg).
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Solvent Recovery : CHCl distillation achieves 90% reuse, reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Methoxy Group Positional Isomers
Complex Benzamide Derivatives
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-(3-(trifluoromethyl)phenyl)sulfamoyl]benzamide : Incorporation of a sulfamoyl group with trifluoromethyl and allyl substituents drastically increases molecular complexity and likely enhances target specificity, though at the cost of higher molecular weight (756.84 g/mol) .
Variations on the Thiadiazole Ring
- Molecular mass: 325.41 g/mol .
- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide : Ethoxy substitution enhances hydrogen-bonding capacity via the oxygen atom. Crystal structure analysis reveals planar thiadiazole rings and intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .
Functional Group Additions
- Thiourea-Linked Derivatives (e.g., Compound 17 in ): Introduction of a thiourea bridge (e.g., N-((5-chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide) expands biological activity, such as carbonic anhydrase inhibition (IC₅₀ values in nanomolar range). However, increased molecular weight (e.g., 474.91 g/mol for Compound 17) may reduce bioavailability .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibitors : Thiourea derivatives with 3,4-dimethoxybenzamide moieties (e.g., Compound 17 ) show potent CA inhibition, suggesting that the target compound may share similar mechanisms if tested.
- However, its poor water solubility limits injectable formulations .
Antimicrobial and Antifungal Activity
- 1,3,4-Thiadiazole Derivatives : Analogous compounds, such as 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) with IC50 values ranging from 2.03 to 2.17 µM .
Mechanism of Action:
The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression and proliferation. Molecular docking studies suggest that these compounds interact with targets such as the epidermal growth factor receptor (EGFR), leading to reduced cell viability and increased apoptosis in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A series of synthesized 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects by targeting ergosterol biosynthesis in fungi . The compound's mechanism involves the inhibition of the enzyme 14-α-sterol demethylase, which is crucial for fungal cell membrane integrity.
Table: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl) | Antifungal | Candida albicans | 15 µg/mL |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl) | Antibacterial | Staphylococcus aureus | 10 µg/mL |
Case Studies
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, this compound exhibited significant cytotoxicity against tested cancer cell lines compared to standard chemotherapeutics .
- Molecular Docking Studies : Docking studies revealed that the compound binds effectively to active sites on target proteins involved in cancer cell signaling pathways. This binding affinity correlates with observed biological activity in vitro .
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics indicate that compounds like this compound exhibit favorable absorption and distribution characteristics. ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest good bioavailability and low toxicity profiles at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, nucleophilic substitution reactions (common in thiadiazole derivatives) benefit from using triethylamine to deprotonate the amine, enhancing reactivity with electrophiles like benzoyl chlorides . Temperature control (e.g., 80°C in dioxane) and solvent selection (ethanol for recrystallization) improve purity and yield. Multi-step protocols may involve cyclization of thiadiazole precursors followed by amide coupling. Monitoring via TLC and post-synthesis purification via HPLC or recrystallization is critical .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve substituent patterns (e.g., methoxy groups at 3,4-positions and ethyl-thiadiazole connectivity) .
- X-ray Crystallography : Determines 3D conformation and validates bond lengths/angles (e.g., planar thiadiazole ring with C=N double bonds at 1.28–1.30 Å) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at 249 m/z for a related analog) .
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in thiadiazole derivatives?
- Methodological Answer : Substituent effects are evaluated via comparative SAR studies. For instance:
- Methoxy groups enhance lipid solubility and target binding (e.g., antimicrobial activity in analogs with dimethoxybenzamide moieties) .
- Nitro groups at specific positions increase electrophilicity, correlating with anticancer activity in thiadiazole sulfonamides .
- Ethyl groups on the thiadiazole ring improve metabolic stability . Controlled substitution assays (varying substituents while keeping the core intact) are essential .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., sulfonamide derivatives binding carbonic anhydrase IX) .
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity data from analogs .
- MD Simulations : Assess stability of ligand-target complexes over time (critical for validating anticancer mechanisms) .
Q. How can X-ray crystallography resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Crystal structures provide insights into conformational flexibility and intermolecular interactions. For example:
- Hydrogen bonding (e.g., N–H⋯N interactions in thiadiazole dimers) stabilizes crystal packing and may mimic target binding .
- Comparing dihedral angles between active/inactive analogs identifies steric hindrance or optimal pharmacophore alignment .
Q. What experimental approaches address low aqueous solubility in preclinical testing?
- Methodological Answer :
- Nanocarrier Systems : β-cyclodextrin encapsulation improves bioavailability (e.g., tested in anti-epileptic thiadiazole derivatives) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, enhancing solubility without altering core activity .
- Co-solvent Blends : Use DMSO/PEG mixtures for in vitro assays while monitoring solvent interference .
Q. How can in vitro and in vivo data discrepancies be reconciled for this compound’s anti-inflammatory potential?
- Methodological Answer :
- Metabolite Profiling : LC-MS identifies active/inactive metabolites in plasma vs. cell media .
- Dose-Response Calibration : Adjust in vitro concentrations to match achievable in vivo levels, considering hepatic first-pass effects .
- Tissue-Specific Delivery : Use targeted nanoparticles to enhance biodistribution to inflamed tissues .
Data Contradiction Analysis
Q. Why do some studies report anticancer activity while others highlight antimicrobial effects for similar thiadiazole derivatives?
- Methodological Answer :
- Target Selectivity : Methoxy-rich analogs may bind microbial enzymes (e.g., dihydrofolate reductase), while nitro-substituted derivatives inhibit cancer cell kinases .
- Assay Conditions : Varying pH or serum proteins in cell culture media can alter compound stability and potency .
- Structural Nuances : Subtle differences (e.g., ethyl vs. tert-butyl groups) modulate logP values, affecting membrane permeability in different cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
